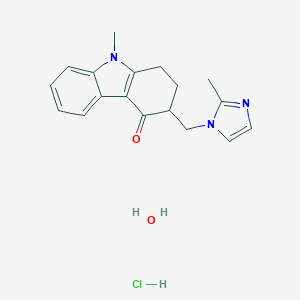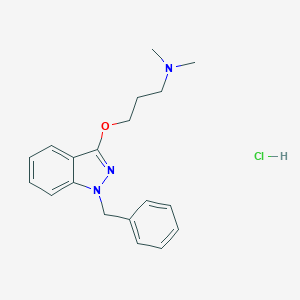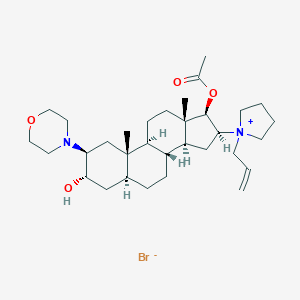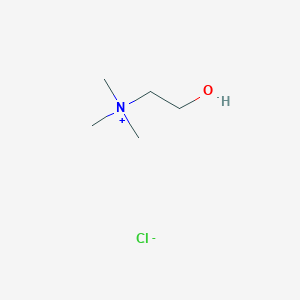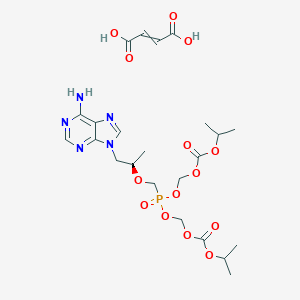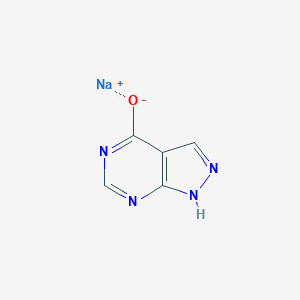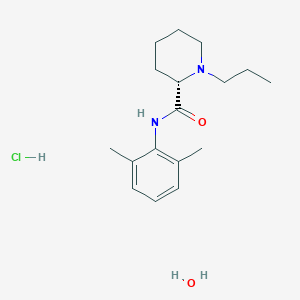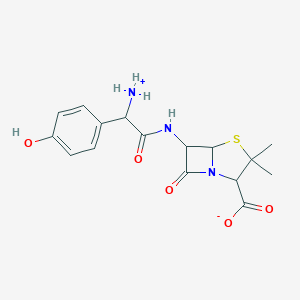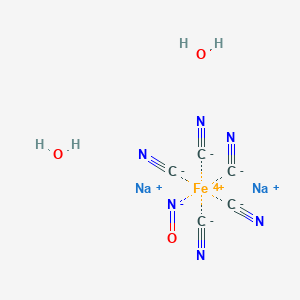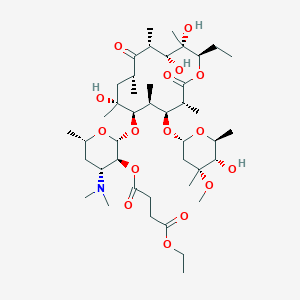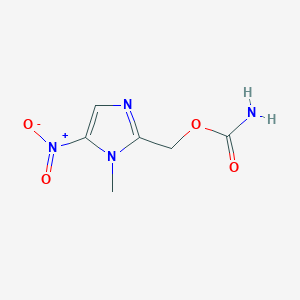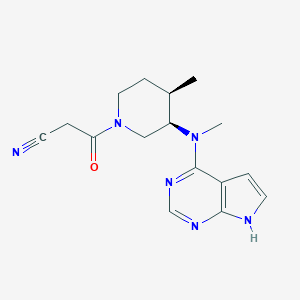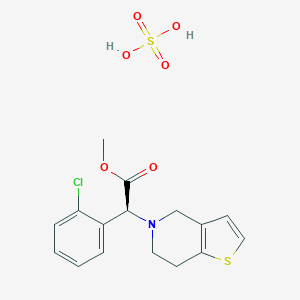
Clopidogrelbisulfat
Übersicht
Beschreibung
Clopidogrel bisulfate is a pharmaceutical compound widely used as an antiplatelet agent to prevent blood clots in patients with cardiovascular diseases. It is particularly effective in reducing the risk of heart attacks and strokes. Clopidogrel bisulfate works by inhibiting platelet aggregation, making it a crucial medication for patients with a history of myocardial infarction, stroke, or peripheral artery disease .
Wirkmechanismus
Target of Action
Clopidogrel bisulfate is a thienopyridine class inhibitor of P2Y12 ADP platelet receptors . These receptors play a crucial role in platelet aggregation, which is a key process in the formation of blood clots .
Mode of Action
Clopidogrel is a prodrug, which means it needs to be metabolized in the body to become active . The active metabolite of clopidogrel specifically and irreversibly inhibits the P2Y12 subtype of ADP receptors on platelets . This binding prevents ADP from activating the glycoprotein GPIIb/IIIa complex, thereby inhibiting platelet aggregation .
Biochemical Pathways
The effectiveness of clopidogrel bisulfate results from its antiplatelet activity, which is dependent on its conversion to an active metabolite by the cytochrome P450 (CYP) system, principally CYP2C19 . This active metabolite inhibits the P2Y12 ADP receptor, preventing the activation of the glycoprotein GPIIb/IIIa complex and subsequent platelet aggregation .
Pharmacokinetics
The pharmacokinetics of clopidogrel bisulfate involves its absorption, distribution, metabolism, and excretion (ADME). Clopidogrel is absorbed and then metabolized by the liver to produce the active metabolite. This metabolism is largely dependent on the CYP2C19 enzyme . The active metabolite is then distributed throughout the body, where it exerts its antiplatelet effects. Finally, the metabolites of clopidogrel are excreted from the body .
Result of Action
The primary result of clopidogrel’s action is the prevention of blood clot formation. By inhibiting platelet aggregation, clopidogrel reduces the risk of thrombotic events such as myocardial infarction (heart attack) and stroke . This makes it a valuable medication in the treatment of conditions like peripheral vascular disease, coronary artery disease, and cerebrovascular disease .
Action Environment
The action of clopidogrel bisulfate can be influenced by various environmental factors. For instance, the pH, humidity, and temperature of the microenvironment can affect the stability of clopidogrel bisulfate . Additionally, genetic factors can also influence the drug’s action. For example, individuals with certain genetic variations in the CYP2C19 enzyme may metabolize clopidogrel differently, affecting its efficacy .
Wissenschaftliche Forschungsanwendungen
Clopidogrel bisulfate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving chiral resolution and stereochemistry.
Biology: Clopidogrel is studied for its effects on platelet function and blood clotting mechanisms.
Medicine: It is extensively researched for its therapeutic effects in preventing cardiovascular events and its interactions with other medications.
Industry: Clopidogrel bisulfate is used in the development of generic formulations and combination therapies with other antiplatelet agents
Biochemische Analyse
Biochemical Properties
This inhibition prevents ADP-mediated activation of the glycoprotein GPIIb/IIIa complex, a crucial component in the cross-linking of platelets .
Cellular Effects
In the cellular context, clopidogrel bisulfate primarily affects platelets, reducing their ability to aggregate and form clots . This can influence various cellular processes, including cell signaling pathways related to platelet activation and aggregation .
Molecular Mechanism
The molecular mechanism of action of clopidogrel bisulfate involves its conversion to an active metabolite by the cytochrome P450 (CYP) system, principally CYP2C19 . This active metabolite then irreversibly binds to the P2Y12 class of ADP receptors on platelets, inhibiting platelet activation and aggregation .
Temporal Effects in Laboratory Settings
The antiplatelet effects of clopidogrel bisulfate are not immediate; it takes about 2 hours for the drug to start working after intake . The drug’s effect lasts for about five days
Dosage Effects in Animal Models
In animal models, the effects of clopidogrel bisulfate can vary with different dosages
Metabolic Pathways
Clopidogrel bisulfate is a prodrug, meaning it must be metabolized in the body to produce its active form . This metabolic pathway is mediated by several enzymes in the CYP450 system, including CYP3A4, CYP2C19, CYP1A2, and CYP2B6 .
Subcellular Localization
As an inhibitor of platelet activation, clopidogrel bisulfate acts at the cell surface level, specifically at the ADP receptors on the platelet membrane Therefore, its subcellular localization is primarily at the cell surface
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Clopidogrel bisulfate involves several steps. One common method starts with the reaction of 2-chlorobenzyl chloride with thiophene-2-ethylamine to form the intermediate compound. This intermediate is then subjected to esterification with methyl chloroformate to yield the ester derivative. The final step involves the resolution of the racemic mixture using camphorsulfonic acid to obtain the desired enantiomer, which is then converted to its bisulfate salt form .
Industrial Production Methods
Industrial production of Clopidogrel bisulfate typically involves the precipitation of the compound from a solvent mixture of methanol and acetone in the presence of sulfuric acid at a controlled temperature of 25-40°C. This method is cost-effective and feasible for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Clopidogrel bisulfate undergoes various chemical reactions, including:
Oxidation: Clopidogrel can be oxidized to form its active metabolite.
Reduction: The compound can undergo reduction reactions under specific conditions.
Substitution: Clopidogrel can participate in substitution reactions, particularly involving its ester and amine functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and amines are commonly used in substitution reactions
Major Products Formed
The major products formed from these reactions include the active thiol-containing metabolite of Clopidogrel, which is responsible for its antiplatelet activity .
Vergleich Mit ähnlichen Verbindungen
Clopidogrel bisulfate is often compared with other antiplatelet agents such as:
Ticlopidine: Similar in structure and function but has a higher risk of adverse effects.
Prasugrel: More potent than Clopidogrel but associated with a higher risk of bleeding.
Ticagrelor: A reversible P2Y12 inhibitor with a faster onset of action but requires twice-daily dosing
Clopidogrel bisulfate is unique due to its balance of efficacy and safety, making it a preferred choice for long-term antiplatelet therapy .
Eigenschaften
CAS-Nummer |
120202-66-6 |
|---|---|
Molekularformel |
C16H18ClNO6S2 |
Molekulargewicht |
419.9 g/mol |
IUPAC-Name |
hydrogen sulfate;hydron;methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate |
InChI |
InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;(H2,1,2,3,4)/t15-;/m0./s1 |
InChI-Schlüssel |
FDEODCTUSIWGLK-RSAXXLAASA-N |
SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O |
Isomerische SMILES |
[H+].COC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)[O-] |
Kanonische SMILES |
[H+].COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)[O-] |
Aussehen |
Assay:≥98%A crystalline solid |
Color/Form |
Colorless oil |
| 144077-07-6 113665-84-2 135046-48-9 120202-66-6 |
|
Piktogramme |
Corrosive; Irritant; Environmental Hazard |
Löslichkeit |
In water, 51 mg/L at 25 °C (est) |
Synonyme |
clopidogrel clopidogrel besilate clopidogrel besylate clopidogrel bisulfate clopidogrel hydrochloride Clopidogrel Mepha clopidogrel napadisilate clopidogrel Sandoz clopidogrel, (+)(S)-isomer clopidogrel-Mepha Iscover PCR 4099 PCR-4099 Plavix SC 25989C SC 25990C SR 25989 |
Dampfdruck |
2.9X10-7 mm Hg at 25 °C (est) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


